5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of methoxyphenyl and pentylcyclohexyl groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzohydrazide with 4-(4-pentylcyclohexyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of amine derivatives such as 4-methoxyaniline.
Substitution: Introduction of halogen atoms or other functional groups on the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazoles exhibit antimicrobial, antifungal, and anticancer properties. The presence of the methoxy and pentylcyclohexyl groups may enhance the compound’s interaction with biological targets, leading to improved efficacy.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. The methoxy and pentylcyclohexyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the pentylcyclohexyl group, resulting in different physical and chemical properties.
3-(4-Methoxyphenyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the phenyl rings.
5-(4-Methoxyphenyl)-3-(4-phenyl)-1,2,4-oxadiazole: Lacks the pentylcyclohexyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the methoxyphenyl and pentylcyclohexyl groups in 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole imparts unique properties, such as enhanced lipophilicity and specific electronic characteristics. These features make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C26H32N2O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-19-7-9-20(10-8-19)21-11-13-22(14-12-21)25-27-26(30-28-25)23-15-17-24(29-2)18-16-23/h11-20H,3-10H2,1-2H3 |
InChI Key |
GEQHBEABPVCLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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